![molecular formula C20H23N5O4 B2970723 3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-91-4](/img/structure/B2970723.png)

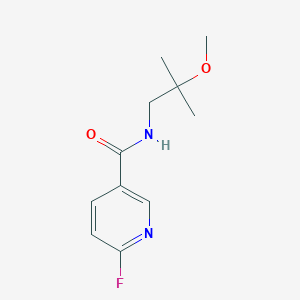

3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .科学的研究の応用

Synthesis of Heterocyclic Compounds

The chemical synthesis of polyfunctional fused heterocyclic compounds involves the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid to yield a variety of heterocyclic compounds. This method showcases the versatility of reactions involving pyrimidinone derivatives to create a range of substances with potential applications in pharmaceutical chemistry and materials science (Hassaneen et al., 2003).

Antimicrobial Activity

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. This synthesis pathway demonstrates the potential of pyrimidinone derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in medicinal chemistry research (More et al., 2013).

Nonlinear Optical (NLO) Properties

An experimental and computational study on pyrimidine-based bis-uracil derivatives explored their optical, nonlinear optical, and drug discovery applications. This research underscores the multifunctional utility of pyrimidinone derivatives in developing materials for NLO device fabrications and pharmaceutical applications, showcasing their broad applicability in advanced materials and drug discovery (Mohan et al., 2020).

Novel Synthesis Methods

Research on the efficient synthesis of core ring systems related to pyridopyrimidine-1,3-dione highlights innovative approaches to constructing biologically active compounds. This work demonstrates the relevance of pyrimidinone derivatives in synthetic organic chemistry, offering new methodologies for creating compounds with potential antibacterial properties (Rosen et al., 2009).

作用機序

Target of Action

Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been studied for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Mode of Action

It’s known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the biological applications of similar compounds .

Biochemical Pathways

Compounds with similar structures have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Pharmacokinetics

A compound with a similar structure was optimized as a lead compound, and in vitro adme, herg, kinase profiling, and pharmacokinetic tests were performed .

Result of Action

Compounds with similar structures showed good inhibitory effect with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM .

Action Environment

It’s known that the synthesis of similar compounds involves reactions that are sensitive to the presence of traces of water in the reaction mixture .

特性

IUPAC Name |

6-cyclopentyl-2-[2-(2-methoxyphenoxy)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-28-15-8-4-5-9-16(15)29-11-10-21-19-22-12-14-17(23-19)24-20(27)25(18(14)26)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNMQTUWOPFBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)